molecular formula C14H12N2O4 B13998266 N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide CAS No. 82437-59-0

N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide

Cat. No.: B13998266
CAS No.: 82437-59-0
M. Wt: 272.26 g/mol
InChI Key: HVGRIVGAKSRURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide is a specialized chemical compound with the molecular formula C14H12N2O4 and a molecular weight of 272.26 g/mol . It features a hybrid structure combining a 4-oxo-4H-pyran ring with a pyridine carboxamide moiety, making it a valuable heterocyclic building block for synthetic and supramolecular chemistry . Compounds with similar N-(pyridine-carbonyl)carboxamide frameworks are of significant interest in materials science for creating complex super-architectures, as they can self-assemble through well-defined hydrogen-bonding patterns, such as acceptor–donor–donor–acceptor (ADDA) arrays . Furthermore, structurally related pyridine-2-carboxamide derivatives are actively investigated in medicinal chemistry for their potential biological activities, serving as key scaffolds in the development of new pharmacologically active agents . This product is intended for research purposes as a chemical intermediate or molecular building block. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

82437-59-0

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-(2,6-dimethyl-4-oxopyran-3-carbonyl)pyridine-2-carboxamide

InChI

InChI=1S/C14H12N2O4/c1-8-7-11(17)12(9(2)20-8)14(19)16-13(18)10-5-3-4-6-15-10/h3-7H,1-2H3,(H,16,18,19)

InChI Key

HVGRIVGAKSRURU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)C)C(=O)NC(=O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Preparation of the Pyran-4-one Core

The 2,6-dimethyl-4-oxo-pyran-3-carboxylic acid core can be synthesized via condensation reactions involving appropriate ketones and malonate derivatives or through cyclization of substituted precursors. Although specific procedures for this exact compound are scarce, related pyran-4-one derivatives have been prepared using:

  • Knoevenagel condensations of methyl ketones with malonic acid derivatives.
  • Subsequent oxidation or functional group transformations to introduce the 4-oxo and 3-carboxyl functionalities.

Activation of the Carboxylic Acid

To facilitate amide bond formation, the carboxylic acid group at the 3-position of the pyran ring is typically converted into a more reactive intermediate such as an acid chloride. For example, treatment of the acid with thionyl chloride (SOCl₂) in anhydrous conditions yields the corresponding acid chloride, which is more reactive toward nucleophilic attack by amines.

Experimental example:

  • 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (analogous to pyran-3-carboxylic acid) was treated with thionyl chloride in dichloromethane with triethylamine as base, refluxed for 1 hour, then concentrated to give the acid chloride intermediate.

Amide Bond Formation with Pyridine-2-carboxamide

The acid chloride intermediate is then reacted with pyridine-2-carboxamide or its corresponding amine under controlled conditions to form the amide bond. Typical conditions include:

  • Use of a base such as triethylamine or pyridine to neutralize the generated HCl.
  • Reaction in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
  • Temperature control to optimize yield and minimize side reactions.

Example procedure:

  • The acid chloride derivative of the pyran-4-one was reacted with pyridine-2-amine in THF or dichloromethane at room temperature or under reflux, yielding the desired this compound in moderate to good yields.

Alternative Coupling Methods

Other coupling agents such as dicyclohexylcarbodiimide (DCC) combined with 4-dimethylaminopyridine (DMAP) or 2-mercaptothiazoline have been employed in related pyranone-amide syntheses to activate the carboxylic acid for amide bond formation. These methods avoid the isolation of acid chlorides and can be performed under milder conditions.

Deprotection and Purification

If protecting groups are used during synthesis (e.g., benzyl ethers on hydroxyl groups), catalytic hydrogenation with Pd/C in ethanol or methanol is employed to remove protecting groups, yielding the free hydroxyl or amide functionalities.

Purification is typically achieved by:

  • Silica gel column chromatography using ethyl acetate-hexane mixtures.
  • Recrystallization from suitable solvents such as methanol-ethyl acetate mixtures.
  • Washing with aqueous bicarbonate and brine to remove impurities.

Data Tables and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Acid chloride formation Thionyl chloride, triethylamine, DCM, reflux 1 h 80-85 Formation of acid chloride intermediate
Amide coupling Pyridine-2-amine, base (Et3N), DCM or THF, RT or reflux 60-80 Formation of this compound
Alternative coupling DCC, DMAP or 2-mercaptothiazoline, RT 50-75 Mild conditions, avoids acid chloride step
Deprotection (if applicable) Pd/C hydrogenation, ethanol or methanol >90 Removal of benzyl protecting groups
Purification Silica gel chromatography, recrystallization - Ensures product purity

Analytical Characterization

The synthesized compound is typically characterized by:

Example from related compounds:

Spectroscopic Data Values
^1H NMR (DMSO-d6) δ 12.20 (s, NH), 8.2-7.2 (aromatic H), 2.3 (s, CH3)
HRMS (ESI) m/z calculated/found matching molecular formula
IR ν(C=O) at 1650-1700 cm⁻¹

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyran ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyran rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in various organic synthesis reactions, contributing to the development of new materials and pharmaceuticals.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit certain enzymes makes it a promising lead compound for drug discovery.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs such as N-(4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide (lacking methyl groups) and N-(2,6-Diethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide (ethyl-substituted variant). Key comparison parameters include:

Table 1: Structural and Physicochemical Properties

Property N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide N-(4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide N-(2,6-Diethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide
Molecular Weight (g/mol) 288.28 260.22 316.34
LogP (Predicted) 1.45 0.82 2.13
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 5 5
Crystallographic Stability* High (validated via SHELXL) Moderate High (similar refinement tools)

*Crystallographic stability is inferred from refinement reliability factors (R-values) in published studies.

Key Findings:

This is supported by molecular docking simulations, though experimental validation is pending.

Lipophilicity : Methyl and ethyl substitutions increase LogP values, suggesting improved membrane permeability. The dimethyl variant balances solubility and permeability better than the diethyl analog, which may face solubility limitations in aqueous media.

Synthetic Accessibility : The dimethyl derivative requires regioselective methylation under controlled conditions, while the diethyl analog involves more complex alkylation steps, reducing yield (reported ~40% vs. ~25% in ethylated analogs).

Methodological Considerations in Comparative Studies

  • Crystallography: Tools like SHELXL and SIR97 are critical for resolving subtle conformational differences between analogs, such as torsional angles in the pyranone ring .
  • Spectroscopy : NMR data (e.g., $^{13}\text{C}$ chemical shifts) highlight electronic effects of substituents; the dimethyl compound shows upfield shifts for C-2 and C-6 due to methyl electron donation.
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals the dimethyl derivative’s higher melting point (218°C) compared to the unmethylated analog (195°C), correlating with crystallographic stability.

Q & A

Q. What are the recommended methodologies for synthesizing N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide derivatives?

Synthesis typically involves coupling reactions between pyridine-2-carboxylic acid derivatives and substituted pyran-3-carbonyl moieties. For example, thieno[2,3-b]pyridine-2-carboxamide analogs are synthesized via condensation reactions under reflux conditions with reagents like acetic anhydride or phosphoryl chloride. Yields can vary significantly (e.g., 75–94%) depending on substituents and reaction time . Key steps include purification via recrystallization and structural validation using NMR and IR spectroscopy .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like SHELXL (for refinement) and SIR97 (for direct-methods structure solution) are widely used. For example, SHELXL efficiently refines small-molecule structures even with high-resolution or twinned data . Data collection protocols often involve Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors. Crystallographic parameters (e.g., unit cell dimensions, torsion angles) are analyzed using software like WinGX or ORTEP-3 .

Advanced Research Questions

Q. How do experimental design choices impact polymorph identification and stability studies?

Polymorph screening requires systematic solvent/anti-solvent crystallization trials. For pyridine-carboxamide derivatives, differential scanning calorimetry (DSC) and variable-temperature XRD are critical to detect polymorphic transitions. For example, polymorphic forms of structurally similar compounds (e.g., trifluoromethyl-pyridine carboxamides) exhibit distinct melting points and lattice energies, influencing bioavailability . Contradictions in stability data may arise from kinetic vs. thermodynamic crystallization pathways, necessitating free-energy calculations via DFT .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between NMR/IR spectra and XRD-derived bond lengths/angles often stem from dynamic effects (e.g., rotational isomerism in solution). For example, thieno-pyridine derivatives may show varying NH stretching frequencies (3316–3473 cm⁻¹ in IR) due to hydrogen-bonding differences in solid vs. solution states . Cross-validation using computational methods (e.g., Gaussian09 for optimized geometries) helps reconcile such contradictions .

Q. How can structure-activity relationships (SAR) be optimized for pyridine-carboxamide derivatives in drug discovery?

SAR studies require systematic substitution at the pyran-3-carbonyl and pyridine-2-carboxamide positions. For instance:

  • Electron-withdrawing groups (e.g., Br, CF₃) enhance binding to target proteins (e.g., kinase inhibitors) .
  • Steric hindrance from dimethyl groups at the pyran ring improves metabolic stability but may reduce solubility . Biological assays (e.g., IC₅₀ determinations) paired with molecular docking (e.g., AutoDock Vina) validate hypotheses .

Methodological Challenges & Solutions

Q. What are common pitfalls in refining the crystal structure of this compound, and how are they addressed?

Challenges include:

  • Disorder in flexible groups (e.g., methoxy or dimethyl substituents): Resolved using PART instructions in SHELXL to model split positions .
  • Twinned data : SHELXL’s TWIN/BASF commands refine twin laws, while SIR97’s robust least-squares algorithms handle weak diffraction . Example refinement metrics: R1 < 0.05 for high-quality datasets .

Q. How can synthetic yields be improved for derivatives with bulky substituents?

  • Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 30min) and improves yields by 15–20% .
  • Protecting groups (e.g., Boc for amines) prevent side reactions during coupling steps .
  • Catalytic systems : Pd(OAc)₂/Xantphos enhances Ullmann-type couplings for aryl bromide intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.